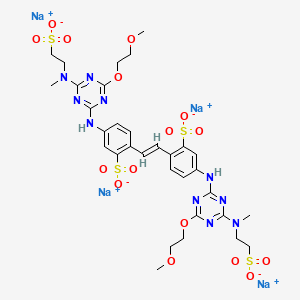
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by its unique substituents, which contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of various substituents through nucleophilic substitution, alkylation, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its effects on cellular processes and pathways can provide insights into its potential therapeutic applications.
Medicine
The compound may have potential medicinal applications, such as acting as a drug candidate for the treatment of various diseases. Its pharmacokinetics, pharmacodynamics, and toxicity profiles are important areas of research.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the performance and functionality of these materials.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(diphenylmethoxy)-1-piperidinyl)ethyl)-1-methyl-3-(2-methylpropyl)-, dihydrochloride include other purine derivatives with different substituents. Examples include:
- 1H-Purine-2,6-dione, 7-[(2-chlorophenyl)methyl]-8-(4-ethyl-1-piperazinyl)-3,7-dihydro-1,3-dimethyl
- 1H-Purine-2,6-dione, 7-[(2-methylphenyl)methyl]-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1,3-dimethyl
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include unique reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
90749-52-3 |
|---|---|
Molekularformel |
C30H39Cl2N5O3 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
8-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C30H37N5O3.2ClH/c1-21(2)20-35-28-26(29(36)33(3)30(35)37)31-25(32-28)16-19-34-17-14-24(15-18-34)38-27(22-10-6-4-7-11-22)23-12-8-5-9-13-23;;/h4-13,21,24,27H,14-20H2,1-3H3,(H,31,32);2*1H |
InChI-Schlüssel |
JRVUGWHXRVRORB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



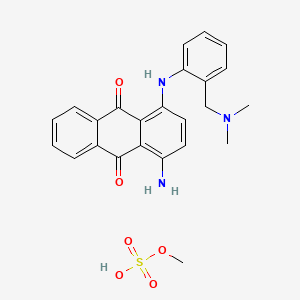
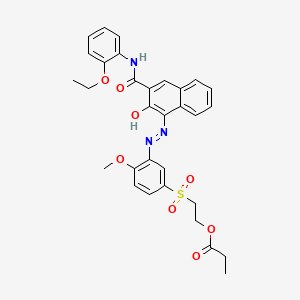


![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
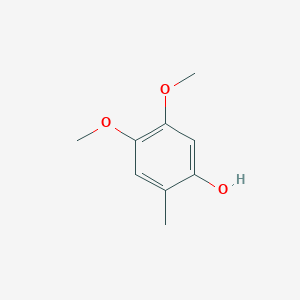
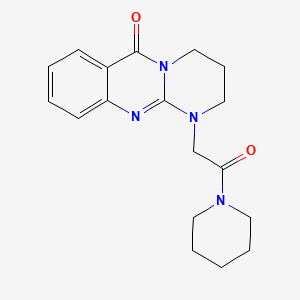
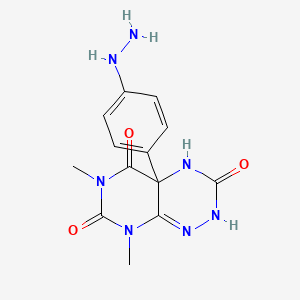
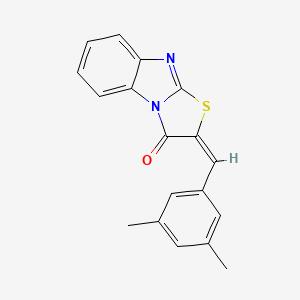

![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

